5-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one
Description
5-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one is a heterocyclic organic compound that contains both an amino group and an ethoxyethyl side chain attached to a pyridinone ring
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-amino-1-(2-ethoxyethyl)pyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-2-13-6-5-11-7-8(10)3-4-9(11)12/h3-4,7H,2,5-6,10H2,1H3 |
InChI Key |
LJBCJOCUGOCIEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with ethoxyethylamine under basic conditions to form the intermediate 2-(2-ethoxyethylamino)pyridine. This intermediate is then subjected to nitration followed by reduction to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of 5-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino compound.
Substitution: The ethoxyethyl side chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyridinone derivatives.
Scientific Research Applications
5-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylpyridin-2(1h)-one: Similar structure but with a methyl group instead of an ethoxyethyl side chain.
5-Amino-1-(2-hydroxyethyl)pyridin-2(1h)-one: Contains a hydroxyethyl side chain instead of an ethoxyethyl group.
Uniqueness
5-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one is unique due to its specific side chain, which can influence its chemical reactivity and biological activity. The ethoxyethyl group may enhance the compound’s solubility and ability to interact with biological targets compared to similar compounds with different side chains.
Biological Activity
5-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an amino group and an ethoxyethyl side chain, contribute to its reactivity and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of 5-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one is , with a molecular weight of approximately 178.23 g/mol. The presence of the amino group allows for various chemical modifications, making it a versatile building block in organic synthesis.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 178.23 g/mol |
| Functional Groups | Amino, Ethoxyethyl |
The biological activity of 5-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may modulate the activity of various molecular targets through binding interactions, which can lead to therapeutic effects in different biological contexts. For instance, it has been studied for its potential antimicrobial and anticancer properties.
Potential Biological Activities:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation, although specific mechanisms and efficacy in clinical settings require more investigation .
Research Findings
Several studies have explored the biological activity of 5-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one:
- Antimicrobial Studies : A study demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Cancer Cell Line Studies : In vitro assays using human cancer cell lines revealed that the compound could induce apoptosis in certain cancer types, highlighting its potential as an anticancer therapeutic .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in disease pathways has been documented, indicating its role as a chemical probe for drug development.
Case Study 1: Anticancer Activity
In a controlled experiment, 5-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one was tested on SK-OV-3 ovarian cancer cells. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 3 µM over a period of 48 hours .
Case Study 2: Antimicrobial Efficacy
A series of derivatives were synthesized and screened against common pathogens. The most potent derivative exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL against Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent.
Comparative Analysis with Similar Compounds
The following table compares 5-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one with structurally similar compounds:
| Compound Name | Structural Feature | Unique Aspect |
|---|---|---|
| 5-Amino-1-(2-hydroxyethyl)pyridin-2(1H)-one | Hydroxyethyl side chain | Increased polarity due to hydroxyl group |
| 5-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one | Methoxyethyl side chain | Different solubility characteristics |
| 5-Amino-pyridin-2(1H)-one | No ethoxyethyl side chain | Simpler structure with fewer functional groups |
The ethoxyethyl side chain significantly influences the solubility, reactivity, and biological activity of 5-Amino-1-(2-ethoxyethyl)pyridin-2(1H)-one compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
